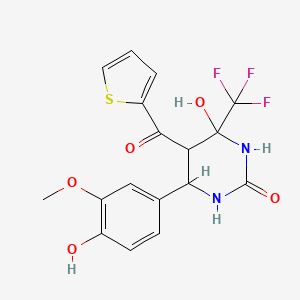

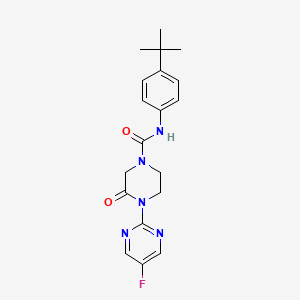

![molecular formula C7H8N2O B2722336 2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile CAS No. 2044714-14-7](/img/structure/B2722336.png)

2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile is a chemical compound with the CAS Number: 2044714-14-7 . It has a molecular weight of 136.15 . The compound is typically stored at room temperature and is available in powder form . The IUPAC name for this compound is 2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile .

Molecular Structure Analysis

The InChI code for 2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile is 1S/C7H8N2O/c8-4-5-1-7(2-5)3-6(10)9-7/h5H,1-3H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile is a powder that is stored at room temperature . It has a molecular weight of 136.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications

Improved Synthesis and Properties

An improved synthesis route for bicyclic spiro compounds like 2-Oxo-1-azaspiro[3.3]heptane derivatives has been developed, highlighting their stability and solubility as sulfonic acid salts. This advancement allows for broader application in chemical reactions and synthesis processes (van der Haas et al., 2017).

Cycloaddition Reactions

The compound has been involved in regioselective cycloaddition reactions, producing substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This process is essential for creating diverse molecular architectures, useful in developing new materials and pharmaceuticals (Molchanov & Tran, 2013).

Novel Spirocyclic Azetidines

Research into angular azaspiro[3.3]heptanes led to the synthesis of novel spirocyclic azetidines, demonstrating the compound's utility in generating building blocks for drug discovery. These findings open up new pathways for the design and synthesis of potential therapeutic agents (Guérot et al., 2011).

Antibacterial Activity

Spirocyclic compounds derived from 2-Oxo-1-azaspiro[3.3]heptane have shown potent antibacterial activity against respiratory pathogens, including multidrug-resistant strains. This highlights their potential in developing new antibiotics to combat resistant bacterial infections (Odagiri et al., 2013).

Lowering Lipophilicity in Medicinal Chemistry

The incorporation of azaspiro[3.3]heptane units in medicinal chemistry has been explored to lower lipophilicity in drug candidates. This adjustment can lead to improved pharmacokinetic profiles, demonstrating the compound's versatility in drug design (Degorce et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name |

2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-4-5-1-7(2-5)3-6(10)9-7/h5H,1-3H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLRIVBKLJJPGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC(=O)N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

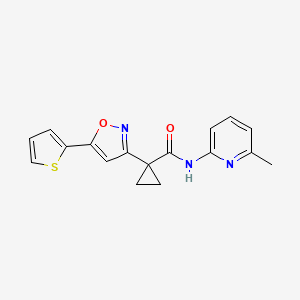

![4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone](/img/structure/B2722255.png)

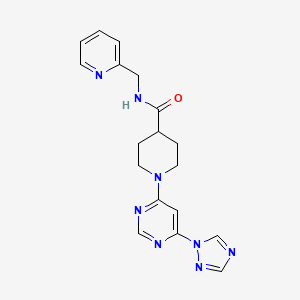

![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2722257.png)

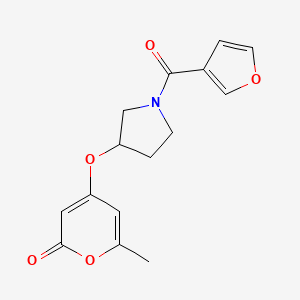

![N-(3,4-difluorophenyl)-2-((4-oxo-3-(4-propoxybenzyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2722260.png)

![3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B2722265.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2722268.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2722269.png)

![(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2722271.png)

![5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid](/img/structure/B2722273.png)